Thioacetaldehyde

High-Pressure Chemistry Materials Science Thiocarbonyl Reactivity

Thioacetaldehyde (CAS 6851-93-0), also known as ethanethial, is a simple thiocarbonyl compound with the molecular formula C2H4S and a molecular weight of 60.118 g/mol. It is the sulfur analog of acetaldehyde, where the carbonyl oxygen atom is replaced by sulfur.

Molecular Formula C2H4S
Molecular Weight 60.12 g/mol
CAS No. 6851-93-0
Cat. No. B13765720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioacetaldehyde
CAS6851-93-0
Molecular FormulaC2H4S
Molecular Weight60.12 g/mol
Structural Identifiers
SMILESCC=S
InChIInChI=1S/C2H4S/c1-2-3/h2H,1H3
InChIKeyQJFUMFCCMJJLIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thioacetaldehyde CAS 6851-93-0: Essential Physicochemical and Structural Baseline for Scientific Procurement


Thioacetaldehyde (CAS 6851-93-0), also known as ethanethial, is a simple thiocarbonyl compound with the molecular formula C2H4S and a molecular weight of 60.118 g/mol [1]. It is the sulfur analog of acetaldehyde, where the carbonyl oxygen atom is replaced by sulfur [2]. This compound is a volatile, highly reactive, and unstable species in the vapor phase, with a reported half-life of approximately 10 seconds under low-pressure conditions [3]. Its physical properties, such as a predicted boiling point of 36.9±23.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³, are often estimated due to its inherent instability . The molecule exhibits hindered internal rotation of the methyl group and a planar ground-state structure [4].

Why Generic Substitution of Thioacetaldehyde CAS 6851-93-0 with its Oxygen Analog or Other Thioaldehydes Fails in Rigorous Applications


Thioacetaldehyde cannot be substituted generically by its oxygen analog (acetaldehyde) or other thioaldehydes (e.g., thioacetone) due to fundamental and quantifiable differences in reactivity, stability, and physical properties driven by the sulfur-for-oxygen substitution. Replacing oxygen with sulfur significantly alters molecular behavior, including unimolecular reaction pathways [1], pressure-induced oligomerization thresholds [2], and intermolecular interactions such as hydrogen bonding [3]. Even among thioaldehydes, specific metrics like internal rotation barriers and ionization potentials vary significantly, as seen when comparing thioacetaldehyde to thioacetone [4]. The evidence below demonstrates that these are not minor variations but decisive factors in applications ranging from high-pressure chemistry to astrochemical modeling and synthetic intermediate selection.

Quantitative Evidence for Differentiated Selection of Thioacetaldehyde CAS 6851-93-0: A Comparator-Based Guide


Pressure-Induced Oligomerization: Thioacetaldehyde Oligomerizes at 5 GPa vs. 26 GPa for Acetaldehyde

First-principles molecular dynamics simulations show that thioacetaldehyde oligomerizes at a significantly lower applied pressure than its oxygen analog. The threshold pressure for initiating oligomerization through C–S bond formation is 5 GPa for thioacetaldehyde, compared to 26 GPa for acetaldehyde [1]. This difference of 21 GPa demonstrates that replacing oxygen with sulfur drastically lowers the energy barrier for pressure-induced reactivity. The study also found that the S-based system engages in a wider variety of reaction types and yields a more diverse product slate under pressure [1].

High-Pressure Chemistry Materials Science Thiocarbonyl Reactivity

Internal Rotation Barrier: Thioacetaldehyde Exhibits a Barrier of 542 cm⁻¹, 33% Higher than Acetaldehyde

Microwave and submillimeter wave spectroscopic studies reveal that the barrier to internal rotation of the methyl group is significantly higher in thioacetaldehyde compared to acetaldehyde. The measured barrier for thioacetaldehyde is 542 cm⁻¹, while that for acetaldehyde is 408 cm⁻¹ [1]. This represents a 33% increase in the energy barrier. Furthermore, the coupling between internal rotation and overall rotation is strong in thioacetaldehyde, with a coupling parameter ρ of 0.261, which is only slightly smaller than acetaldehyde's value of 0.329 [1].

Spectroscopy Physical Chemistry Molecular Dynamics

Ionization Potential and Stability: Thioacetaldehyde's 8.98 eV IP vs. Thioacetone's 8.60 eV and Half-Life of ~10 s

Combined photoelectron and microwave spectroscopy show that thioacetaldehyde has a first (vertical) ionization potential (IP) of 8.98 ± 0.02 eV, which is 0.38 eV higher than that of thioacetone (8.60 ± 0.05 eV) [1]. This difference is significant and reflects the distinct electronic structure of the two molecules. Additionally, under the low-pressure pyrolysis conditions used to generate the monomer, the lifetime of thioacetaldehyde was measured to be approximately 10 seconds, whereas thioacetone was stable for several minutes under the same conditions [1].

Photoelectron Spectroscopy Physical Chemistry Reactive Intermediates

Unimolecular Reaction Pathways: Thioacetaldehyde Follows a Distinct, Non-Analogous Path Compared to Acetaldehyde

Theoretical calculations at the MP2 and B3LYP/cc-pVDZ level of theory predict that the unimolecular reaction pathways for ground-state thioacetaldehyde are 'quite different' from those for ground-state acetaldehyde [1]. The study identified five possible unimolecular reaction pathways for thioacetaldehyde, including isomerization to thioenol and dissociation to CH2=CH2 and sulfur, or to CH3 and HCS [1]. This divergence is attributed to the larger size of the sulfur atom and the lower stability of sulfur-containing compounds compared to their carbonyl counterparts [1].

Computational Chemistry Reaction Mechanisms Thiocarbonyl Chemistry

Astrochemical Differentiation: Thioacetaldehyde's Interstellar Abundance is 36x Lower than Acetaldehyde in TMC-1

The first identification of thioacetaldehyde in space was reported in the cold dark molecular cloud TMC-1. Observations yielded a column density of 9.8 × 10¹⁰ cm⁻² for thioacetaldehyde, which is a factor of 36 lower than the column density of its oxygen analog, acetaldehyde, in the same source [1]. This quantifies the sulfur-oxygen differentiation in this specific astronomical environment. The detection was based on four a-type rotational transitions with J = 3–2 and 4–3 and Ka ≤ 1, observed between 31.0 and 50.4 GHz [1].

Astrochemistry Interstellar Medium Spectroscopy

Hydrogen Bonding in Binary Complexes: S-atom Drives Distinct Blue-Shift Behavior Compared to O-atom in Acetaldehyde

A computational study of binary complexes of acetaldehyde and thioacetaldehyde with substituted carboxylic and thiocarboxylic acids revealed a striking role of the O vs. S atom in determining the blue shift of the Csp2–H stretching vibration and the stability of the complexes [1]. The results indicate that the nature of the hydrogen bond acceptor (O vs. S) fundamentally alters the interaction, leading to different spectral signatures and complex stabilities [1].

Supramolecular Chemistry Spectroscopy Hydrogen Bonding

Differentiated Application Scenarios for Thioacetaldehyde CAS 6851-93-0 Based on Quantitative Evidence


High-Pressure Synthesis of Novel Sulfur-Containing Polymers and Materials

The 21 GPa lower pressure threshold for oligomerization (5 GPa vs. 26 GPa for acetaldehyde) [1] makes thioacetaldehyde a uniquely accessible monomer for high-pressure materials science. It can be used to synthesize novel S-containing polymers, oligomers, and heterocycles under conditions that are far more experimentally attainable than those required for its oxygen analog. The wider variety of reaction types and products [1] further expands the accessible chemical space for materials discovery.

Astrochemical Tracer for Sulfur Chemistry in Interstellar Clouds

With a precisely known internal rotation barrier of 542 cm⁻¹ [1] and a measured abundance ratio of 36:1 relative to acetaldehyde in TMC-1 [2], thioacetaldehyde is a well-calibrated spectroscopic probe for radioastronomy. Its distinct rotational spectrum and quantifiable depletion relative to oxygen-bearing molecules provide a critical test for models of sulfur chemistry and grain-surface processes in dense molecular clouds, where elemental sulfur is known to be heavily depleted [3].

Model System for Studying Fundamental Thiocarbonyl Reactivity and Mechanism

The documented divergence in unimolecular reaction pathways between thioacetaldehyde and acetaldehyde [1] establishes it as an essential model compound for probing the unique chemistry of the thiocarbonyl group. Its short, ~10-second half-life under low-pressure conditions [2] and distinct ionization potential (8.98 eV) [2] make it a benchmark for developing and testing new techniques for generating and characterizing unstable, reactive intermediates, including fast-flow pyrolysis and advanced spectroscopic methods.

Sulfur-Specific Component in Supramolecular and Sensor Design

The distinct hydrogen-bonding behavior of the sulfur atom in thioacetaldehyde, which leads to different blue-shifts in Csp2–H stretching vibrations compared to oxygen in analogous complexes [1], positions it as a building block for creating supramolecular architectures with specific, sulfur-dependent properties. This can be leveraged in the design of selective sensors, molecular recognition elements, or materials where the strength and nature of intermolecular interactions must be finely tuned.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thioacetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.